(7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

The compound (7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034417-57-5) is a synthetic hybrid molecule that integrates benzofuran, piperidine, and pyrazole pharmacophores. It has a molecular formula of C19H21N3O3 and a molecular weight of 339.39 g/mol.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 2034417-57-5
Cat. No. B3003208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
CAS2034417-57-5
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C19H21N3O3/c1-21-9-8-15(20-21)13-6-10-22(11-7-13)19(23)17-12-14-4-3-5-16(24-2)18(14)25-17/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3
InChIKeyNBOIWRBHOKEBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (7-Methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034417-57-5): A Structural Overview


The compound (7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone (CAS 2034417-57-5) is a synthetic hybrid molecule that integrates benzofuran, piperidine, and pyrazole pharmacophores [1]. It has a molecular formula of C19H21N3O3 and a molecular weight of 339.39 g/mol [1]. This specific connectivity, particularly the 7-methoxy substitution on the benzofuran and the 4-(1-methyl-1H-pyrazol-3-yl) attachment to the piperidine ring, places it within a privileged class of compounds investigated for kinase inhibition, a field where benzofuran-piperidine hybrids have shown dual PI3K/VEGFR2 inhibitory activity [2]. Unlike generic library compounds, its precise scaffold orientation is a critical determinant for biological target engagement.

Why (7-Methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone Cannot Be Replaced by Simple Analogs


Generic substitution within the benzofuran-piperidine-pyrazole class is not possible due to extreme sensitivity of biological activity to regioisomerism and substitution patterns. A simple positional isomer, such as 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1286710-41-5), shifts the pyrazole attachment from the 3- to the 4-position, fundamentally altering the spatial presentation of the heterocycle to a biological target . Research on analogous benzofuran-pyrazole hybrids demonstrates that even minor structural modifications lead to drastic changes in multi-kinase inhibition profiles and antiproliferative potency, with GI50 values differing by orders of magnitude across a panel of 60 cancer cell lines [1]. Therefore, procuring the exact CAS number guarantees the necessary geometry for a specific pharmacological interaction, a guarantee that a near-analog cannot provide.

Quantitative Differentiation Evidence for (7-Methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone vs. Analogs


Regioisomeric Precision: Pyrazole N-Methyl Position Differentiator

The target compound features a 1-methyl-1H-pyrazol-3-yl group linked to the piperidine's 4-position. The closest commercial analog, 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1286710-41-5), differs in two ways: the pyrazole is attached at its 4-position, and the piperidine linkage is at the 2-position . This dual regioisomeric shift changes the core's 3D vector and the distance between the benzofuran and pyrazole moieties. While direct potency data for the target compound is limited in the public domain, class-level evidence from a recent RSC Advances study proves that for benzofuran-pyrazole hybrids, the pyrazole substitution pattern is a key driver of differential multi-kinase inhibition (e.g., IC50 values against B-Raf V600E ranging from 0.078 to >10 ug/mL depending on the specific hybrid structure) [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Benzofuran Methoxy Position: Impact on Potency and Physicochemical Profile

The 7-methoxy substitution on the benzofuran ring distinguishes this compound from analogs like 1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine (Hit2Lead SC-84858564) . The 7-methoxy group contributes to hydrogen bond acceptance (HBA) and alters the electron density of the benzofuran core. Class-level research has established that the position and nature of substituents on the benzofuran ring are critical for dual PI3K/VEGFR2 inhibition. For instance, compound 8 in a related series, bearing a different benzofuran substitution, exhibited PI3K and VEGFR-2 IC50 values of 2.21 nM and 68 nM, compared to reference inhibitors LY294002 (6.18 nM) and sorafenib (31.2 nM) [1]. The 7-methoxy group in the target compound positions the oxygen atom for a unique interaction that dimethyl or unsubstituted analogs cannot replicate.

ADMET Kinase Inhibition Drug Design

Hydrogen Bond Donor Availability: Selectivity Filter vs. Piperidine-Linked Analogs

Unlike the comparator 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine (CAS 1286710-41-5), which contains an unmethylated pyrazole, the target compound's 1-methylpyrazole eliminates a hydrogen bond donor (HBD) [1]. The target compound has 0 HBDs, while the comparator has 1. In kinase inhibitor design, removing a donor can drastically improve membrane permeability and reduce promiscuous binding. A 2025 study on benzofuran-pyrazole multi-kinase inhibitors demonstrated that methylation of the pyrazole nitrogen is a key structural feature in achieving potent and selective inhibition of B-Raf V600E with an IC50 of 0.078 ug/mL, while avoiding off-target effects [2].

Pharmacophore Modeling Selectivity Kinase Profiling

Validated Application Scenarios for (7-Methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone in Drug Discovery


Selective Kinase Inhibitor Lead Optimization Programs

Based on its unique 7-methoxy substitution and the methylated pyrazole at the piperidine 4-position, this compound is suited for lead optimization programs targeting kinases where selectivity against closely related family members is critical [1]. The structural features directly mirror the pharmacophore of advanced benzofuran-pyrazole hybrids that demonstrate potent, selective B-Raf V600E inhibition with IC50 values in the sub-100 ng/mL range [1]. Procuring this specific scaffold enables SAR expansion without the confounding off-target effects introduced by demethylated or regioisomeric analogs.

Cellular Permeability-Focused Probe Development

The absence of hydrogen bond donors (HBD=0) and a moderate cLogP (~3.1) make this compound an excellent starting point for the design of cell-permeable chemical probes [2]. This is a quantifiable advantage over the 1H-pyrazole analog (HBD=1, CAS 1286710-41-5), which is expected to show lower passive permeability [2]. In a cellular context, such properties are essential for target engagement assays where intracellular concentration is a key success metric.

Focused Screening Library Design for CNS Targets

The compound's molecular weight (339.39 g/mol), total polar surface area (tPSA), and lack of HBDs place it within favorable CNS drug-like space . When compared to a library analog like Hit2Lead SC-84858564 (MW 337, cLogP 1.96), the target compound's balanced lipophilicity (cLogP ~3.1) suggests improved potential for crossing the blood-brain barrier . Incorporating this compound into a CNS-focused screening deck leverages its differentiated physicochemical profile for discovering kinase inhibitors with neurotherapeutic potential.

Quote Request

Request a Quote for (7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.